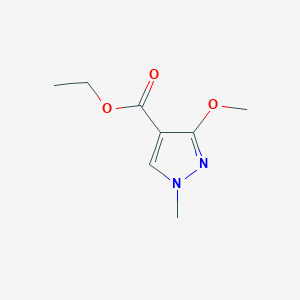

ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate

Descripción general

Descripción

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .

Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .

Chemical Reactions Analysis

The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Synthesis Techniques : Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, a compound closely related to ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate, has been synthesized using a one-pot reaction method. This method involves methylation, chlorination, and hydrolysis steps to produce pyrazole carboxylic acids (A. Yue et al., 2010).

- Regioselective Synthesis : An efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, structurally related to the compound , has been reported. This method highlights the potential for selective chemical modifications of the pyrazole ring (P. Machado et al., 2011).

Chemical Properties and Applications

- Chemical Reactions : Research on ethyl β-methoxycrotonate, which can be considered as a starting material or related compound, demonstrates its reactivity with carbonyl compounds, leading to the formation of various pyrazole derivatives. These derivatives have potential applications in the synthesis of novel organic compounds (Mowafak Y. Shandala et al., 1984).

- Structural Studies : Studies on ethyl 3-butyl-1-phenyl-1H-pyrazole-5-carboxylate, another related compound, provide insights into the structural characteristics of pyrazole derivatives, which could be relevant for understanding the properties of this compound (W. Ashton & G. Doss, 1993).

Potential Applications in Biological Studies

- Antimicrobial Activity : Some pyrazole derivatives have shown significant antimicrobial activities. Research on pyrazol-4-yl- and 2H-chromene-based substituted anilines, which are structurally similar to the compound , reveals potential applications as antimicrobial agents (Venkateswarlu Banoji et al., 2022).

Direcciones Futuras

Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, it’s likely that future research will continue to explore the potential applications of pyrazole derivatives in various fields.

Mecanismo De Acción

Target of Action

It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.

Mode of Action

Pyrazoles, as a class of compounds, are known to exhibit a wide range of biological activities

Biochemical Pathways

It’s known that pyrazole derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by pyrazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular level.

Análisis Bioquímico

Biochemical Properties

Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition can lead to alterations in cellular respiration and energy production. Additionally, this compound can bind to specific receptors on cell membranes, influencing signal transduction pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with succinate dehydrogenase can disrupt the electron transport chain, leading to changes in ATP production and overall cellular energy balance . Furthermore, this compound can modulate the expression of genes involved in oxidative stress responses, potentially offering protective effects against cellular damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of succinate dehydrogenase, inhibiting its activity and thereby affecting the mitochondrial respiratory chain . This binding interaction can lead to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its biochemical activity. In vitro studies have shown that its stability can be influenced by factors such as pH, temperature, and the presence of other chemicals . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate metabolic pathways without causing significant harm . At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and alterations in organ function. These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as succinate dehydrogenase, influencing the tricarboxylic acid (TCA) cycle and oxidative phosphorylation . This interaction can lead to changes in metabolic flux and the levels of various metabolites. Additionally, this compound can affect the activity of other enzymes involved in cellular metabolism, further modulating metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can accumulate in certain organelles, such as mitochondria, where it exerts its effects on cellular respiration and energy production. The distribution of this compound can also be influenced by factors such as cellular pH and the presence of other biomolecules.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound has been found to localize primarily in the mitochondria, where it interacts with enzymes involved in the respiratory chain . Additionally, it can be targeted to specific compartments within the cell through post-translational modifications and targeting signals. The localization of this compound can influence its biochemical activity and overall cellular effects.

Propiedades

IUPAC Name |

ethyl 3-methoxy-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-4-13-8(11)6-5-10(2)9-7(6)12-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFXSLIOBXEMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461196 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-methoxy-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103626-04-6 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-methoxy-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

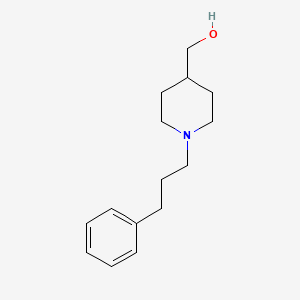

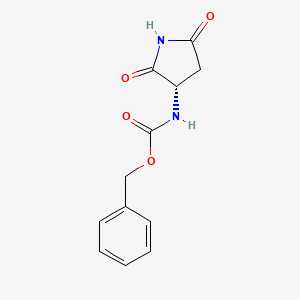

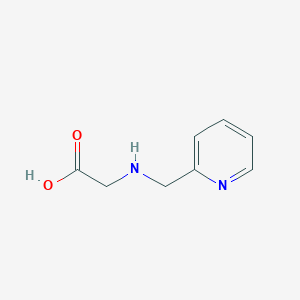

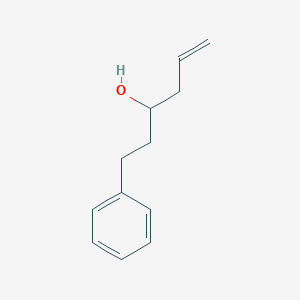

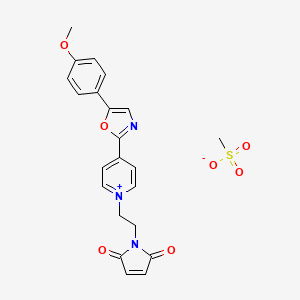

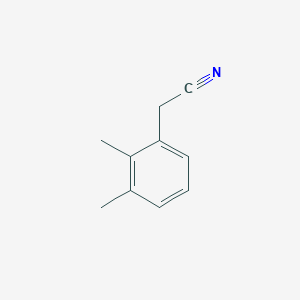

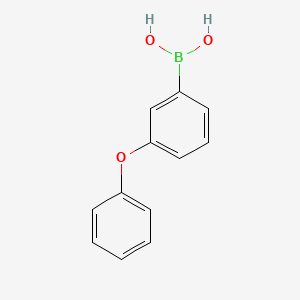

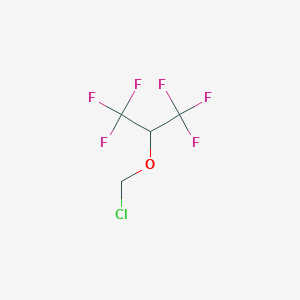

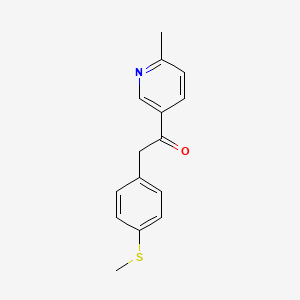

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)